An In-Depth Technical Guide to 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole: A Compound of Emerging Interest
An In-Depth Technical Guide to 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole: A Compound of Emerging Interest
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry. While specific experimental data for this exact molecule is not extensively available in the public domain, this whitepaper consolidates foundational knowledge of its structural class, proposes synthetic strategies, and outlines potential pharmacological significance based on established principles and data from closely related analogues. The CAS number for 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is 919120-68-6 .[1] This guide is intended to serve as a foundational resource to stimulate and inform future research and development efforts centered on this promising scaffold.
Introduction: The Azepino[4,3-b]indole Scaffold
The azepino[4,3-b]indole core represents a privileged heterocyclic system in drug discovery. This tricyclic structure, consisting of an indole ring fused with an azepane ring, is a key pharmacophore in a variety of biologically active molecules. The indole nucleus itself is a ubiquitous motif in numerous pharmaceuticals, contributing to interactions with a wide range of biological targets. The incorporation of an azepane ring introduces a seven-membered nitrogen-containing heterocycle, which imparts conformational flexibility and additional points for chemical modification, allowing for the fine-tuning of pharmacological properties.
The introduction of a fluorine atom at the 9-position of the hexahydroazepino[4,3-b]indole scaffold is a strategic modification. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of drug candidates. Therefore, 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole stands as a compound of considerable interest for the development of novel therapeutics.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 919120-68-6 | [1] |
| Molecular Formula | C₁₂H₁₃FN₂ | [1] |
| Molecular Weight | 204.25 g/mol | [1] |
Further characterization through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography would be essential to fully elucidate its three-dimensional structure and electronic properties.
Proposed Synthetic Strategies
The synthesis of hexahydroazepino[4,3-b]indoles can be approached through several established synthetic routes. A plausible strategy for the synthesis of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole could involve a multi-step sequence starting from a fluorinated indole precursor.
Conceptual Synthetic Workflow:
A potential synthetic route could be initiated from a commercially available fluorinated indole derivative, such as 6-fluoroindole. The synthesis could proceed through the introduction of a side chain at the 3-position of the indole, followed by an intramolecular cyclization to form the azepane ring.
Figure 1. A conceptual workflow for the synthesis of the target compound.
Detailed Hypothetical Protocol:
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Synthesis of a Key Intermediate: A plausible starting point is the synthesis of a suitable precursor, such as a tryptamine derivative bearing a fluorine atom on the indole ring. For instance, a reaction sequence could begin with the formylation of 6-fluoroindole, followed by a Henry reaction with a nitroalkane and subsequent reduction.
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Azepane Ring Formation: The resulting fluorinated tryptamine derivative could then undergo a ring-closing reaction. A Dieckmann condensation or a similar intramolecular cyclization strategy could be employed to construct the seven-membered azepane ring.
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Purification and Characterization: The final product would require purification by column chromatography, and its structure would be confirmed using standard analytical techniques including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Potential Biological and Pharmacological Significance
While no specific biological data for 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole has been reported, the broader class of azepinoindoles has shown a wide range of pharmacological activities. Derivatives of the closely related azepino[4,5-b]indole and pyrido[4,3-b]indole scaffolds have been investigated for their potential as central nervous system (CNS) agents, exhibiting activities such as antipsychotic and antidepressant effects.
For instance, certain hexahydroazepino[4,5-b]indole derivatives have been explored as potential neuroleptic agents. Furthermore, various indole derivatives are known to act as inhibitors of enzymes such as cholinesterases, which are relevant targets in the treatment of neurodegenerative diseases like Alzheimer's disease.
The introduction of fluorine can significantly impact the biological activity of the parent molecule. It can enhance binding to target proteins, improve metabolic stability by blocking sites of oxidative metabolism, and increase membrane permeability, which is crucial for CNS-acting drugs.
Potential Therapeutic Areas:
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Neuropsychiatric Disorders: Given the activity of related scaffolds, this compound could be a candidate for development as an antipsychotic, anxiolytic, or antidepressant agent.
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Neurodegenerative Diseases: The indole nucleus is present in many compounds targeting enzymes and receptors implicated in Alzheimer's and Parkinson's diseases.
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Oncology: Certain indole derivatives have shown promise as anticancer agents by targeting various signaling pathways.
Proposed Experimental Evaluation
To elucidate the therapeutic potential of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole, a systematic biological evaluation is warranted.
Figure 2. A proposed workflow for the biological evaluation of the target compound.
Conclusion and Future Directions
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole represents a structurally intriguing molecule with the potential for significant biological activity. While a comprehensive body of research dedicated to this specific compound is yet to be established, the known pharmacology of related azepinoindole and fluorinated indole scaffolds provides a strong rationale for its investigation. Future research should focus on the development of a robust synthetic route, full physicochemical characterization, and a thorough evaluation of its biological properties. Such studies will be crucial in determining the therapeutic potential of this promising compound and its derivatives in various disease areas, particularly within the realm of central nervous system disorders.
References
Please note that due to the limited availability of specific literature on 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole, the following references pertain to the general class of compounds and related synthetic and biological concepts. A direct, clickable URL is provided for verification where available.
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Welch, W. M., et al. (1980). 4a,9b-trans-8-Fluoro-5-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-4-hydroxybutyl]-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride, a new potent neuroleptic. Journal of Medicinal Chemistry, 23(8), 949–952.[Link]
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Nagai, Y., et al. (1979). Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives and their central nervous system activities. Journal of Medicinal Chemistry, 22(6), 677–683.[Link]
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Altomare, C., et al. (2017). New azepino[4,3-b]indole derivatives as nanomolar selective inhibitors of human butyrylcholinesterase showing protective effects against NMDA-induced neurotoxicity. European Journal of Medicinal Chemistry, 125, 109-122.[Link]
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Sanna, G., et al. (2018). Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. Molecules, 23(10), 2585.[Link]
